molecular formula C18H21FN2 B5863787 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazine

1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B5863787
M. Wt: 284.4 g/mol
InChI Key: BSSLLOFOPDYIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazine, also known as 3-FB-4-Me-PPP, is a piperazine derivative that has been studied for its potential therapeutic applications. This compound has been shown to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP involves its binding to serotonin receptors, particularly the 5-HT1A receptor subtype. This receptor subtype is involved in regulating mood, anxiety, and stress. By binding to this receptor, 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP may modulate serotonin signaling and affect mood and anxiety levels.
Biochemical and Physiological Effects
Studies have shown that 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP can modulate serotonin signaling in animal models and in vitro assays. This compound has been shown to increase serotonin release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP has been shown to have minimal affinity for other neurotransmitter receptors, which may reduce the risk of side effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP is its high affinity for serotonin receptors, particularly the 5-HT1A receptor subtype. This specificity may reduce the risk of side effects and increase the therapeutic potential of this compound. However, one limitation of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP is its limited availability and high cost, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of depression and anxiety. Additional studies are needed to determine the safety and efficacy of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP in humans. Another area of interest is the development of new analogs of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP with improved pharmacological properties. Finally, further studies are needed to investigate the mechanism of action of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP and its effects on serotonin signaling in different brain regions.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP involves the reaction of 3-fluorobenzyl chloride with 4-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting compound can be purified through recrystallization or chromatography. This synthesis method has been described in several research papers and has been used to produce 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP for scientific studies.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. This compound has been shown to have an affinity for serotonin receptors, which are involved in regulating mood and anxiety. Several studies have investigated the effects of 1-(3-fluorobenzyl)-4-(2-methylphenyl)piperazineP on serotonin receptors in animal models and in vitro assays.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c1-15-5-2-3-8-18(15)21-11-9-20(10-12-21)14-16-6-4-7-17(19)13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLLOFOPDYIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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